The intricate Biosynthesis of Kushenol O in Sophora flavescens: A Technical Guide
The intricate Biosynthesis of Kushenol O in Sophora flavescens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Kushenol O, a prenylated isoflavonoid (B1168493) glycoside found in the medicinal plant Sophora flavescens. Drawing upon the latest research in flavonoid biochemistry, genomics, and metabolomics, this document details the enzymatic steps, key intermediates, and regulatory aspects of Kushenol O synthesis. It is designed to serve as a valuable resource for researchers investigating natural product biosynthesis, scientists engaged in drug discovery and development, and professionals in the pharmaceutical and nutraceutical industries.
Introduction to Kushenol O and its Significance
Sophora flavescens Ait. (Leguminosae), commonly known as "Ku Shen," is a traditional Chinese medicinal herb with a long history of use for its anti-inflammatory, anti-tumor, and anti-viral properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] The therapeutic effects of this plant are largely attributed to its rich content of quinolizidine (B1214090) alkaloids and a diverse array of flavonoids, particularly prenylated flavonoids. Among these, Kushenol O, a complex isoflavone (B191592) glycoside, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents.
The Putative Biosynthetic Pathway of Kushenol O
The complete biosynthetic pathway of Kushenol O has not been fully elucidated experimentally. However, based on the well-established pathways of flavonoid and isoflavonoid biosynthesis in legumes and the identification of key enzymes in Sophora flavescens, a putative pathway can be constructed. This pathway can be divided into four main stages:
-
Core Flavonoid and Isoflavone Skeleton Formation: This stage follows the general phenylpropanoid pathway to produce the isoflavone backbone.
-
Biosynthesis of the Lavandulyl Prenyl Donor: This involves a specialized branch of the terpenoid pathway to create the irregular monoterpene, lavandulyl diphosphate (B83284).
-
Modification of the Isoflavone Skeleton: This includes hydroxylation and the crucial lavandulyl group attachment.
-
Glycosylation: The final step involves the attachment of a sugar moiety to the isoflavone structure.
Stage 1: Formation of the Isoflavone Core
The biosynthesis begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL), leads to the formation of p-coumaroyl-CoA.[1][3] Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. This is followed by stereospecific cyclization by chalcone isomerase (CHI) to yield (2S)-naringenin, a key intermediate.[1][3]
From naringenin, the pathway proceeds to the formation of the isoflavone scaffold, a characteristic feature of legumes. This critical step is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme (CYP93C), which mediates a 2,3-aryl migration of the B-ring to form 2-hydroxyisoflavanone (B8725905).[22][23] Subsequent dehydration, likely catalyzed by a 2-hydroxyisoflavanone dehydratase (HID), yields the isoflavone, genistein (B1671435).
Stage 2: Biosynthesis of Lavandulyl Diphosphate (LPP)
A distinctive feature of many kushenols is the presence of a lavandulyl group. This irregular monoterpene is derived from the isoprenoid pathway. Two molecules of dimethylallyl diphosphate (DMAPP), produced from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, undergo a "head-to-middle" condensation reaction. This reaction is catalyzed by lavandulyl diphosphate synthase (LPPS) to form lavandulyl diphosphate (LPP).[24][25][26][27] While an LPPS has not been explicitly isolated from S. flavescens, the abundance of lavandulyl-containing flavonoids strongly suggests its presence and activity.[8][11]
Stage 3 & 4: Putative Modification and Glycosylation of the Isoflavone Core to form Kushenol O
The precise sequence of events leading from genistein to Kushenol O is yet to be experimentally confirmed. However, a plausible route involves the following steps:
-
Hydroxylation: The isoflavone core likely undergoes further hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. The specific P450s involved in the modification of the isoflavone skeleton in S. flavescens are yet to be characterized.[12][14][22][28][29]
-
Lavandulylation: A putative lavandulyl-prenyltransferase would then catalyze the attachment of the lavandulyl group from LPP to the hydroxylated isoflavone precursor. While several prenyltransferases have been identified in S. flavescens, their specificity for lavandulyl diphosphate has not been demonstrated.[8][30][31][32][33][34][35][36][37]
-
Glycosylation: The final step is the attachment of a sugar moiety, a reaction catalyzed by a glycosyltransferase (GT) . Transcriptomic analyses of S. flavescens have revealed numerous candidate GT genes, but the specific enzyme responsible for the glycosylation of the prenylated isoflavone precursor of Kushenol O remains to be identified.
The following diagram illustrates the putative biosynthetic pathway of Kushenol O.
References
- 1. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of the Major Phenolic Compounds and Their Biosynthesis Genes in Sophora flavescens Aiton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant Prenylflavonoids and Prenyltransferases Related to their Biosynthesis | Semantic Scholar [semanticscholar.org]
- 9. scienceopen.com [scienceopen.com]
- 10. worldscientific.com [worldscientific.com]
- 11. Glycosidase inhibitory flavonoids from Sophora flavescens [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of soy containing diet and isoflavones on cytochrome P450 enzyme expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Main flavonoids from Sophora flavescenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular mechanism of the anti-inflammatory effects of Sophorae Flavescentis Aiton identified by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]
- 23. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lavandulyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 27. Role of Cytochrome P450 Enzyme in Plant Microorganisms’ Communication: A Focus on Grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Streptomyces P450 enzyme dimerizes isoflavones from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]
- 31. researchgate.net [researchgate.net]
- 32. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products [pubmed.ncbi.nlm.nih.gov]
- 34. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of pr… [ouci.dntb.gov.ua]
- 35. pubs.acs.org [pubs.acs.org]
- 36. researchgate.net [researchgate.net]
- 37. mdpi.com [mdpi.com]
